N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-2-5-15-13(4-1)12-16(22-21-15)23-10-6-14(7-11-23)20-17-18-8-3-9-19-17/h3,8-9,12,14H,1-2,4-7,10-11H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNZWDGQMINCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The retrosynthetic breakdown of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine reveals three key fragments (Fig. 1):
- Tetrahydrocinnolin core : A partially saturated bicyclic system requiring regioselective functionalization at position 3.
- Piperidine-4-amine : A central scaffold for linking the tetrahydrocinnolin and pyrimidine groups.
- Pyrimidin-2-amine : A nitrogen-rich aromatic ring for final-stage coupling.
Disconnections focus on C–N bond formations via palladium-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and reductive amination.
Synthetic Route 1: Stepwise Assembly
Synthesis of the Tetrahydrocinnolin Core
The tetrahydrocinnolin system is synthesized via cyclization of 3-aminocyclohexene derivatives. A method adapted from pyrido[3,4-d]pyrimidine synthesis involves thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride under refluxing ethanol (Scheme 1). For tetrahydrocinnolin, analogous conditions using cyclohexenyl precursors yield 5,6,7,8-tetrahydrocinnolin-3-amine in 78–85% yield. Key steps include:
- Nitration : Introduction of a nitro group at position 3 using HNO₃/H₂SO₄.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or iron-mediated reduction to form the amine.
Table 1: Optimization of Tetrahydrocinnolin Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 65 | 90 |
| Chlorination | POCl₃, DMF, 80°C | 78 | 88 |
| Cyclocondensation | Chloroformamidine, EtOH, Δ | 85 | 95 |
Pyrimidin-2-Amine Coupling
The final step couples the intermediate N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]amine with 2-chloropyrimidine via a second Buchwald-Hartwig reaction. Optimized conditions (Pd₂(dba)₃, BINAP, NaOtBu, dioxane, 100°C) provide the target compound in 65% yield. Microwave-assisted synthesis reduces reaction time from 24 h to 2 h with comparable efficiency.
Synthetic Route 2: Convergent Approach
Preparation of N-(Piperidin-4-yl)pyrimidin-2-amine
An alternative strategy pre-forms the pyrimidine-piperidine fragment. 4-Aminopiperidine reacts with 2-chloropyrimidine in a sealed tube with K₂CO₃ and DMF at 120°C, yielding N-(piperidin-4-yl)pyrimidin-2-amine in 82% yield. Purification via silica gel chromatography (EtOAc/MeOH 9:1) ensures >95% purity.
Coupling with Tetrahydrocinnolin Fragment
The pre-formed pyrimidine-piperidine intermediate undergoes Ullmann-type coupling with 3-iodo-5,6,7,8-tetrahydrocinnolin. Using CuI/L-proline in DMSO at 90°C for 48 h affords the final product in 60% yield. While slower than palladium catalysis, this method avoids precious metal costs.
Alternative Methods and Optimization
Comparative Analysis of Synthetic Routes
Table 2: Route Comparison
| Parameter | Route 1 (Stepwise) | Route 2 (Convergent) | Reductive Amination |
|---|---|---|---|
| Total Yield (%) | 45 | 49 | 50 |
| Reaction Steps | 5 | 4 | 3 |
| Palladium Usage | High | Moderate | None |
| Scalability | Moderate | High | Low |
Route 2 offers better scalability and fewer steps, while reductive amination provides a metal-free alternative at the expense of yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Molecular Diversity
The compound shares structural motifs with several piperidine-pyrimidine hybrids, differing in substituents, ring systems, and functional groups. Key analogs include:
Key Differences and Implications
- Core Heterocycles: The tetrahydrocinnoline core distinguishes the target compound from pyrido-pyrimidine (e.g., ) or imidazo-pyridine () analogs. This may influence binding specificity in biological systems due to differences in aromatic surface area and hydrogen-bonding capacity.
- For instance, electron-withdrawing groups like -Cl or -Br could enhance stability against metabolic degradation.
- Piperidine Modifications : Analogs with sulfonyl () or tosyl () groups on piperidine exhibit increased polarity, which may improve solubility but reduce membrane permeability.
Biological Activity
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine is a complex organic compound with potential biological activities attributed to its unique structural features. This article reviews the available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring and a tetrahydrocinnoline moiety linked through a piperidine structure. The molecular formula is , and it has a molecular weight of approximately 284.39 g/mol. The presence of these functional groups may contribute to its biological reactivity and activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. While detailed mechanisms remain largely unexplored, preliminary data suggest that the compound may modulate pathways involved in cell signaling and metabolism.
Case Studies and Research Findings
-
Antimicrobial Activity :
- Compounds featuring piperidine and pyrimidine structures have demonstrated significant antimicrobial properties. For example, thiazole derivatives with similar moieties showed promising results against various microbial strains, indicating that this compound may also possess antimicrobial effects .
-
Inhibition of Enzymatic Activity :
- Analogous compounds have been tested for their ability to inhibit enzymes involved in purine biosynthesis. For instance, related pyrimidine derivatives inhibited glycinamide ribonucleotide transformylase (GAR-TFase) with an IC50 of 20 nM . This suggests that this compound might similarly affect enzyme activity.
-
Cytotoxicity Studies :
- Preliminary investigations into the cytotoxic effects of related compounds on cancer cell lines have shown varying degrees of effectiveness. For example, some tetrahydrocinnoline derivatives exhibited significant cytotoxicity against P388 leukemia cells . Further studies are necessary to evaluate the specific cytotoxic potential of this compound.
Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tetrahydrocinnoline + Piperidine + Pyrimidine | Potential antitumor and antimicrobial |
| Thiazole Derivatives | Thiazole + Piperidine | Antimicrobial activity |
| Pyrimidine Derivatives | Pyrimidine + Various substituents | Enzyme inhibition in purine biosynthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
